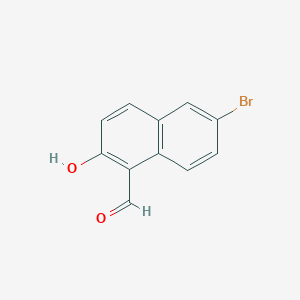

6-Bromo-2-hydroxy-1-naphthaldehyde

描述

Contextualization within Naphthalene (B1677914) Chemistry and Halogenated Organic Compounds

As a naphthalene derivative, 6-Bromo-2-hydroxy-1-naphthaldehyde belongs to a class of aromatic hydrocarbons with a characteristic fused two-ring structure. Naphthalene and its derivatives are known for their good modifiability, allowing for the tuning of their optical and chemical properties through the introduction of various functional groups. mdpi.com The presence of the bromine atom places it within the category of halogenated organic compounds. This halogenation can influence the compound's reactivity and provides a potential site for further chemical transformations.

Significance of Functional Groups in Organic Synthesis and Coordination Chemistry

These functional groups are pivotal in organic synthesis, serving as reactive sites for a multitude of chemical reactions. pressbooks.pub The aldehyde group readily participates in condensation reactions, particularly with primary amines, to form Schiff bases. rsc.orgresearchgate.net Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and its analogs are of significant interest in coordination chemistry as they can act as chelating ligands, binding to metal ions to form stable complexes. rsc.orgresearchgate.netresearchgate.net The hydroxyl group can be deprotonated to form a phenoxide, which can also coordinate to metal ions. masterorganicchemistry.com

In coordination chemistry, the ability of these Schiff base ligands to form complexes with various metal ions has led to extensive research. nih.gov The resulting metal complexes often exhibit interesting properties, including catalytic activity and specific geometric arrangements. researchgate.netasianpubs.org

Historical Overview of Research Trajectories

Research into 2-hydroxy-1-naphthaldehyde and its derivatives has a long history, with early methods for its synthesis being developed from β-naphthol through reactions like the Gattermann and Reimer-Tiemann reactions. orgsyn.org Over time, the focus has shifted towards leveraging these compounds as versatile building blocks.

A significant area of research has been the synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde and its derivatives. rsc.orgasianpubs.orgsphinxsai.com These Schiff bases and their metal complexes have been explored for various applications. researchgate.netasianpubs.org

More recently, a major research trajectory has been the development of fluorescent probes based on the 2-hydroxy-1-naphthaldehyde scaffold. mdpi.comresearchgate.net The inherent fluorescence of the naphthalene ring system, combined with the ability to modify the functional groups, allows for the design of sensors that can detect specific ions or molecules through changes in their fluorescent properties. mdpi.comresearchgate.netnih.gov For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been developed as fluorescent probes for the detection of metal ions like Zn²⁺ and Al³⁺. mdpi.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrO₂ | nih.gov |

| Molecular Weight | 251.08 g/mol | nih.gov |

| Monoisotopic Mass | 249.96294 Da | uni.lu |

| CAS Number | 53815-56-8 | nih.gov |

| Appearance | Off-white to beige powder | chemicalbook.com |

| Melting Point | 122-124 °C | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

6-bromo-2-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-8-2-3-9-7(5-8)1-4-11(14)10(9)6-13/h1-6,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZLSWQEDNSDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=O)O)C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53815-56-8 | |

| Record name | 6-Bromo-2-hydroxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 6-Bromo-2-hydroxy-1-naphthaldehyde

The synthesis of this compound can be approached through several strategic pathways, including the direct formylation of a brominated naphthol, selective bromination of a naphthaldehyde precursor, or a multi-step synthesis starting from basic naphthalene (B1677914) derivatives.

Formylation Strategies for Brominated Naphthols

The introduction of a formyl group (-CHO) onto a pre-existing 6-bromo-2-naphthol (B32079) scaffold is a direct approach to obtaining the target molecule. Several classical formylation reactions can be theoretically applied, although specific documented examples for this particular substrate can be limited.

One patented method describes the direct formylation of 6-bromo-2-naphthol using an aqueous solution of formaldehyde (B43269) in the presence of an ammonium (B1175870) iodide catalyst and acetic acid. google.com This reaction is reported to proceed with a high yield of 88% after a reaction time of 1.8 hours. google.com

Other established formylation methods for phenols and naphthols, while not always specifically documented for 6-bromo-2-naphthol, are relevant to consider:

The Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. prepchem.comsigmaaldrich.com The reaction proceeds through the generation of dichlorocarbene (B158193) as the electrophile. prepchem.com Given that 6-bromo-2-naphthol is a naphthol derivative, it is susceptible to this reaction, which would introduce the aldehyde group at the C1 position, ortho to the hydroxyl group. prepchem.com

The Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings. google.comlookchem.com Phenols and naphthols are suitable substrates for this reaction. google.com The reaction of 6-bromo-2-naphthol with the Vilsmeier reagent would be expected to yield this compound after hydrolysis of the intermediate iminium salt. google.com

The Duff Reaction: This formylation technique employs hexamethylenetetramine as the formylating agent in an acidic medium, such as acetic acid or glyceroboric acid. bldpharm.comchemicalbook.com It is particularly effective for ortho-formylation of phenols and has been successfully applied to 2-naphthol (B1666908). chemicalbook.com

A comparative overview of these formylation strategies is presented in the table below.

| Formylation Strategy | Reagents | Key Features |

| Direct Formaldehyde | Formaldehyde, Ammonium Iodide, Acetic Acid | High reported yield for 6-bromo-2-naphthol. google.com |

| Reimer-Tiemann | Chloroform, Strong Base (e.g., NaOH) | Proceeds via dichlorocarbene; classic method for ortho-formylation of phenols. prepchem.com |

| Vilsmeier-Haack | DMF, POCl₃ | Utilizes a Vilsmeier reagent; suitable for electron-rich aromatics. google.comlookchem.com |

| Duff Reaction | Hexamethylenetetramine, Acid | Ortho-specific for phenols; known for sometimes providing lower yields. chemicalbook.com |

Selective Bromination of 2-Hydroxy-1-naphthaldehyde (B42665) Derivatives

An alternative synthetic route involves the introduction of a bromine atom onto the 2-hydroxy-1-naphthaldehyde backbone. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing hydroxyl and aldehyde groups. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. In the case of 2-hydroxy-1-naphthaldehyde, the C1 aldehyde and C2 hydroxyl groups would direct incoming electrophiles.

While direct selective bromination of 2-hydroxy-1-naphthaldehyde to the 6-position is not extensively documented, a related reaction shows the bromination of 6-hydroxy-2-naphthaldehyde (B1303687) with bromine in acetic acid results in the formation of 5-bromo-6-hydroxy-2-naphthaldehyde. sigmaaldrich.com This suggests that bromination occurs at a position activated by the hydroxyl group. For the selective synthesis of the 6-bromo isomer from 2-hydroxy-1-naphthaldehyde, the electronic properties of the naphthalene ring system would need to be carefully considered, and direct bromination might lead to a mixture of products.

Multi-Step Preparations from Naphthalene Precursors

A more controlled and commonly cited method for the synthesis of this compound involves a multi-step sequence starting from readily available β-naphthol. prepchem.comgoogle.comnih.gov This approach first establishes the bromo-substituted naphthol framework, which is then formylated.

The typical reaction sequence is as follows:

Bromination of β-Naphthol: β-Naphthol is treated with an excess of bromine in a solvent like glacial acetic acid. google.comnih.gov This reaction leads to the formation of 1,6-dibromo-2-naphthol. google.comnih.gov

Reduction of 1,6-Dibromo-2-naphthol: The resulting dibrominated compound is then selectively reduced to remove the bromine atom at the C1 position. This is commonly achieved using reducing agents like tin metal in acetic acid or with sodium bisulfite. google.comnih.govuni.lu The product of this step is 6-bromo-2-naphthol. google.comnih.gov

Formylation of 6-Bromo-2-naphthol: The final step is the introduction of the aldehyde group at the C1 position of 6-bromo-2-naphthol using one of the formylation methods described in section 2.1.1.

A patent describes a variation of this multi-step synthesis where 6-bromo-2-naphthol is first methylated, then subjected to a Grignard reaction followed by treatment with N,N-dimethylformamide to introduce the aldehyde group, and finally demethylated to yield the desired product. prepchem.com

Derivatization Strategies via the Aldehyde Moiety

The aldehyde functional group in this compound is a prime site for further chemical transformations, allowing for the synthesis of a wide array of derivatives.

Synthesis of Schiff Bases from Primary Amines

One of the most common and important reactions of aldehydes is their condensation with primary amines to form Schiff bases, which contain an imine or azomethine group (-C=N-). These compounds are of significant interest in various fields, including coordination chemistry and materials science.

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary aliphatic or aromatic amine. The reaction is generally carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol (B145695) or methanol. The reaction can be catalyzed by the addition of a small amount of acid.

The general reaction scheme is as follows:

R-NH₂ + OHC-(C₁₀H₅BrOH) → R-N=CH-(C₁₀H₅BrOH) + H₂O

This reaction is versatile and has been successfully employed with a wide range of primary amines to generate a library of Schiff base derivatives. Research on the synthesis of Schiff bases from the parent compound, 2-hydroxy-1-naphthaldehyde, provides a strong basis for its application to the 6-bromo derivative. Studies have reported the successful condensation with various amines, including those with additional coordinating sites. The resulting Schiff bases can exist in equilibrium between enol-imine and keto-enamine tautomeric forms.

The table below summarizes examples of Schiff base syntheses from naphthaldehyde derivatives.

| Aldehyde | Amine | Reaction Conditions | Resulting Schiff Base Type |

| 2-hydroxy-1-naphthaldehyde | 4-aminobenzonitrile | Mechanochemical grinding | Bidentate N,O donor Schiff base uni.lu |

| 2-hydroxy-1-naphthaldehyde | Pyrimethamine | Reflux in methanol | Zwitterionic imine |

| 2-hydroxy-1-naphthaldehyde | 2-aminopyridine | Reflux in ethanol | Anil derivative |

| Naphtha[1,2-d]thiazol-2-amine | Substituted aromatic aldehydes | Reflux in glacial acetic acid | Substituted Schiff bases |

Mechanochemical Synthesis Approaches for Schiff Bases

Mechanochemical synthesis, a solvent-free or nearly solvent-free method involving grinding or milling, has emerged as a green and efficient alternative for the preparation of Schiff bases from 2-hydroxy-1-naphthaldehyde derivatives. This approach, often utilizing liquid-assisted grinding (LAG), can accelerate reaction rates and sometimes lead to the formation of co-crystals held together by hydrogen bonding interactions.

In a typical procedure, 2-hydroxy-1-naphthaldehyde or its derivatives are ground in a mortar with a primary amine. For instance, the reaction between 2-hydroxy-1-naphthaldehyde and 2-aminobenzothiazole (B30445) in an agate mortar, with a small amount of dimethylformamide (DMF) as a liquid additive, yields the corresponding Schiff base as a solid product after just 30 minutes of grinding. researchgate.net This method avoids the need for bulk solvents and often simplifies product isolation. researchgate.net The resulting Schiff bases, such as those derived from the condensation with various primary amines, can act as versatile ligands in coordination chemistry. researchgate.net

Reductive Amination and Imine Reduction Products

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This two-step process involves the initial formation of an imine or enamine intermediate via the reaction of the aldehyde with an amine, followed by in-situ reduction of this intermediate to the corresponding amine. masterorganicchemistry.comnih.gov This method is highly versatile and can be used to introduce a wide variety of alkyl and aryl groups onto a nitrogen atom. masterorganicchemistry.com

For this compound, reductive amination provides a direct route to various N-substituted aminomethylnaphthalene derivatives. The process typically employs a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The reaction is often catalyzed by a Lewis acid, such as Ti(OiPr)₄, which activates the carbonyl group towards nucleophilic attack by the amine. masterorganicchemistry.com

Step 1 (Imine Formation): The aldehyde reacts with a primary amine (R-NH₂) to form a Schiff base (imine).

Step 2 (Reduction): The imine is then reduced by a hydride source to yield the secondary amine.

This method offers a controlled way to synthesize a diverse library of amines, which are valuable intermediates in medicinal chemistry and materials science. organic-chemistry.org

Nucleophilic Additions to the Carbonyl Group (e.g., Grignard-Type Reactions)

The carbonyl group of this compound is an electrophilic center susceptible to attack by various nucleophiles. masterorganicchemistry.com Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon-based nucleophiles that readily add to the carbonyl carbon, forming a new carbon-carbon bond. libretexts.orglibretexts.org

The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. youtube.com This addition breaks the C=O pi bond, leading to a tetrahedral alkoxide intermediate. masterorganicchemistry.comksu.edu.sa Subsequent protonation of this intermediate during aqueous workup yields the corresponding secondary alcohol. libretexts.org

Reaction Scheme:

Nucleophilic Attack: The Grignard reagent adds to the carbonyl group. The magnesium halide portion of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. libretexts.org

Protonation: The resulting magnesium alkoxide intermediate is hydrolyzed with an acid to produce the final alcohol product. ksu.edu.sa

It is crucial to note that Grignard reagents are strong bases and will react with acidic protons. libretexts.org Therefore, the acidic phenolic hydroxyl group in this compound would need to be protected prior to the Grignard reaction to prevent it from being deprotonated by the organometallic reagent.

Derivatization Strategies via the Hydroxyl Group

The phenolic hydroxyl group on the naphthalene ring is a key site for derivatization, enabling the synthesis of a wide array of ethers and esters and playing a crucial role in directing the formation of complex supramolecular structures.

Etherification and Esterification Reactions

The hydroxyl group of this compound can be readily converted into ethers and esters through various established synthetic protocols.

Etherification: This transformation typically involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide.

Esterification: Esters can be synthesized through several methods. One common approach is the Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine, to facilitate the reaction. Oxidative esterification, where an aldehyde is directly converted to an ester in the presence of an alcohol and an oxidizing agent, represents another potential route. organic-chemistry.org

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxy derivative |

| Esterification | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Ester derivative |

| Esterification | Carboxylic acid, Acid catalyst | Ester derivative |

These reactions are fundamental in modifying the electronic and steric properties of the parent molecule, which can influence its biological activity and material properties.

Role in Hydrogen Bonding for Supramolecular Architectures

The hydroxyl group, in conjunction with the adjacent aldehyde, is a powerful director for the formation of supramolecular assemblies through hydrogen bonding. rsc.org In the solid state, Schiff bases derived from 2-hydroxy-1-naphthaldehyde often exist in the keto-amine tautomeric form, stabilized by a strong intramolecular N-H···O hydrogen bond, which forms a six-membered ring (S(6) motif). nih.gov

Beyond intramolecular interactions, these molecules engage in a variety of intermolecular hydrogen bonds, leading to the construction of complex and often beautiful supramolecular architectures. rsc.orgmdpi.com For instance, Schiff bases derived from this scaffold can form dimers through N-H···N hydrogen bonds or create extended networks via C-H···O and π-π stacking interactions. nih.govrsc.org These non-covalent interactions dictate the crystal packing and can influence the material's physical properties. The ability to form predictable hydrogen-bonding patterns makes this compound and its derivatives valuable tectons in crystal engineering. rsc.org

Derivatization Strategies via the Bromine Atom

The bromine atom on the naphthalene core serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. nih.gov These methods allow for the introduction of a wide range of substituents at the 6-position, significantly expanding the structural diversity of accessible derivatives.

Common palladium-catalyzed cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. nih.gov

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a suitable ligand, and a base. nih.govyoutube.com The choice of reaction conditions can be tailored to accommodate the specific substrates and desired products. The ability to functionalize the bromine atom is a key strategy in the synthesis of complex molecules, including those with potential applications in materials science and as bioactive agents. nih.govrsc.org

| Coupling Reaction | Coupling Partner | Resulting Linkage |

| Suzuki | Ar-B(OH)₂ | C-Ar |

| Sonogashira | R-C≡CH | C-C≡C-R |

| Heck | H₂C=CHR | C-CH=CHR |

| Buchwald-Hartwig | R₂NH | C-NR₂ |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom of this compound serves as an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods provide a versatile platform for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is one of the most effective methods for forming a new carbon-carbon bond by coupling an organohalide with an organoboron compound, such as a boronic acid. nih.gov This reaction is valued for its mild conditions and tolerance of a wide array of functional groups, including the hydroxyl and aldehyde moieties present in the target molecule. nih.govresearchgate.net

Research on the structurally analogous compound, 1-bromo-2-naphthol (B146047), demonstrates the feasibility and efficiency of this transformation. The direct coupling of unprotected 2-hydroxyaryl halides is possible using specific catalyst systems, often enhanced by microwave heating to reduce reaction times significantly. For instance, the coupling of 1-bromo-2-naphthol with phenylboronic acid proceeds in high yield using a palladium acetate (B1210297) catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand like tri-tert-butylphosphine (B79228) (P(t-Bu)3) and a base such as potassium phosphate (B84403) (K3PO4). The presence of the ortho-hydroxyl group does not impede the reaction, making this a highly attractive strategy for derivatizing this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 1-bromo-2-naphthol with Phenylboronic Acid

| Catalyst | Ligand | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ | t-Bu₃P | K₃PO₄ | Toluene | 105 °C, 20 min (Microwave) | 98% |

| Pd(OAc)₂ | (o-Tol)₃P | K₃PO₄ | Toluene | 105 °C, 20 min (Microwave) | 92% |

| Pd(OAc)₂ | None | K₃PO₄ | Toluene | 105 °C, 20 min (Microwave) | 75% |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 105 °C, 20 min (Microwave) | 65% |

Other significant palladium-catalyzed cross-coupling reactions applicable to this compound include:

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form arylalkynes. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This method would allow the introduction of an alkynyl substituent at the 6-position of the naphthaldehyde core.

Heck Coupling: The Heck reaction forms a carbon-carbon bond between the aryl bromide and an alkene, leading to a substituted alkene product. wikipedia.org This provides a route to introduce vinyl groups or other unsaturated moieties.

Buchwald-Hartwig Amination: This powerful reaction creates a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgwikipedia.org It is a key method for synthesizing aryl amines and would enable the conversion of the bromo-substituent to a variety of amino derivatives. wikipedia.org

Table 2: Overview of Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) or C(sp²)-C(sp²) | Pd Catalyst, Phosphine Ligand, Base |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd Catalyst, Cu(I) Co-catalyst, Amine Base |

| Heck | Alkene | C(sp²)-C(sp²) | Pd Catalyst, Base |

| Buchwald-Hartwig | Amine (Primary or Secondary) | C(sp²)-N | Pd Catalyst, Phosphine Ligand, Base |

Green Chemistry Considerations in Synthetic Routes

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. Several green chemistry principles can be applied to the synthesis and transformation of this compound and its derivatives.

Alternative Energy Sources: The use of microwave irradiation is a prominent green technique that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govrsc.org As demonstrated in the Suzuki-Miyaura coupling of 1-bromo-2-naphthol, reaction times can be reduced from hours to mere minutes. Ultrasound irradiation is another alternative energy source that can promote reactions, such as the formation of Schiff bases from 2-hydroxy-1-naphthaldehyde in water. eresearchco.com

Greener Solvents and Conditions: A major source of chemical waste is the use of volatile organic solvents. nih.gov Replacing these with more environmentally friendly alternatives is a key goal of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.comstmjournals.com The synthesis of Schiff base ligands from 2-hydroxy-1-naphthaldehyde has been successfully performed in water, demonstrating the viability of aqueous media for derivatization. eresearchco.com Furthermore, solvent-free reaction conditions represent an even greener approach. Mechanochemistry, using techniques like ball milling, has been shown to effectively drive cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings for naphthalene-based systems without the need for bulk solvents. nih.gov

Use of Eco-Friendly Catalysts: The development of sustainable catalysts is another cornerstone of green chemistry. An eco-friendly approach for synthesizing derivatives of 2-hydroxy-1-naphthaldehyde involves using a natural, biodegradable, and biocompatible catalyst like chitosan-SO₃H under solvent-free conditions. tandfonline.com This approach not only avoids hazardous solvents but also utilizes a renewable and non-toxic catalytic system.

Reactivity and Mechanistic Investigations

Reactivity Profiles of the Aldehyde and Hydroxyl Functional Groups

The aldehyde and hydroxyl groups are the primary centers of reactivity in 6-bromo-2-hydroxy-1-naphthaldehyde. The aldehyde group (–CHO), with its electrophilic carbonyl carbon, readily undergoes nucleophilic addition reactions. This is a characteristic reaction of aldehydes, making it a versatile handle for synthesizing a wide range of derivatives. libretexts.orgnih.gov For instance, it reacts with primary amines to form imines (Schiff bases), a transformation that is fundamental to much of its derivative chemistry. nih.govnih.gov It also participates in reactions with reagents like 2,4-dinitrophenylhydrazine, which is a classic test for carbonyl compounds. athabascau.ca

Role of the Bromine Substituent in Directed Reactions and Reactivity Enhancement

The bromine atom at the 6-position of the naphthalene (B1677914) ring plays a significant role in modulating the reactivity of the entire molecule. As an electron-withdrawing group, it influences the electron density of the aromatic system. This electronic effect can enhance the electrophilicity of the carbonyl carbon in the aldehyde group, potentially making it more susceptible to nucleophilic attack compared to its non-brominated analog.

Moreover, the presence of bromine increases the acidity of the phenolic hydroxyl group upon photoexcitation. nsf.gov This enhanced excited-state acidity is a key feature, enabling this compound's parent compound, 6-bromo-2-naphthol (B32079), to act as a photoacid catalyst in reactions like the acetalization of carbonyls. nsf.gov The bromine atom's position also directs the regioselectivity of further electrophilic aromatic substitution reactions, should the molecule undergo such transformations. Bromination is a common and crucial transformation in organic synthesis, and bromo-organic compounds are important intermediates. datapdf.comsci-hub.se

Intramolecular Hydrogen Bonding and its Influence on Reactivity and Structure

A defining structural feature of this compound and its derivatives is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imine group in its Schiff base derivatives (O–H···N). nih.govias.ac.in This interaction forms a stable six-membered pseudo-ring, which significantly impacts the molecule's conformation and reactivity.

This intramolecular hydrogen bond is crucial for the stabilization of the enol-imine tautomer in Schiff bases derived from this aldehyde. ias.ac.innih.gov The hydrogen bond holds the molecule in a planar conformation, which is essential for its electronic and photophysical properties. The strength of this bond can be influenced by the solvent environment and the nature of the substituents on the imine nitrogen. nih.gov In the solid state, this hydrogen bonding dictates the molecular packing and the formation of supramolecular structures. nih.gov

Tautomeric Equilibria in Derivatives (e.g., Keto-Enol Tautomerism in Schiff Bases)

Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), including the 6-bromo substituted variant, exhibit a fascinating tautomeric equilibrium between the phenol-imine (enol) form and the keto-amine (keto) form. ias.ac.inrsc.org This equilibrium involves the transfer of the phenolic proton to the imine nitrogen.

Phenol-imine (Enol) form: Characterized by an O-H···N intramolecular hydrogen bond.

Keto-amine (Keto) form: Characterized by an O···H-N intramolecular hydrogen bond and a quinoidal structure in the naphthalene ring.

The position of this equilibrium is sensitive to several factors, including the solvent polarity, temperature, and the electronic properties of the substituent on the imine nitrogen. ias.ac.insonar.ch In many cases, the phenol-imine form is found to be more stable in solution and the solid state. rsc.orgresearchgate.net However, studies have shown that for some naphthaldimine Schiff bases, the keto-amine form can be dominant. ias.ac.in This tautomerism is a key aspect of the solvatochromism observed in these compounds, where the color of the solution changes with the solvent due to shifts in the tautomeric equilibrium. nih.gov

Stereochemical Aspects of Derivatization Reactions (e.g., E/Z Isomerism in Imines)

The condensation reaction between this compound and a primary amine to form an imine (Schiff base) can, in principle, lead to the formation of E/Z stereoisomers around the C=N double bond. However, due to the strong intramolecular hydrogen bond that forms between the 2-hydroxy group and the imine nitrogen, the E-isomer is significantly favored and is often the only isomer observed. nih.gov This hydrogen bond locks the conformation, preventing free rotation around the C-N single bond and disfavoring the formation of the Z-isomer, which would lack this stabilizing interaction. The planarity enforced by this hydrogen bonding is a recurring theme in the stereochemistry of these compounds.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound are influenced by the electronic and steric factors of the molecule. For instance, the rate of Schiff base formation will depend on the nucleophilicity of the reacting amine and the electrophilicity of the aldehyde's carbonyl carbon. The electron-withdrawing nature of the bromine atom can be expected to increase the rate of nucleophilic attack on the carbonyl carbon.

Thermodynamically, the stability of the products is a driving force for these reactions. In the case of Schiff base formation, the extended conjugation of the resulting imine, coupled with the stabilizing effect of the intramolecular hydrogen bond, makes the product thermodynamically favorable. The tautomeric equilibrium in Schiff base derivatives is a clear example of thermodynamic control, where the relative energies of the phenol-imine and keto-amine forms dictate their populations at equilibrium. Computational studies, such as Density Functional Theory (DFT), have been employed to calculate the relative energies of these tautomers, providing insight into their thermodynamic stability. rsc.orgresearchgate.net

Below is an interactive table summarizing the key reactive sites and phenomena discussed:

| Feature | Description | Key Influence |

| Aldehyde Group | Electrophilic carbon, undergoes nucleophilic addition. | Primary site for derivatization (e.g., imine formation). |

| Hydroxyl Group | Acidic phenolic proton, participates in H-bonding. | Enables deprotonation, crucial for intramolecular H-bonding. |

| Bromine Substituent | Electron-withdrawing, heavy atom. | Enhances reactivity and acidity, directs substitutions. |

| Intramolecular H-Bond | Strong O-H···N interaction in Schiff bases. | Stabilizes structure, dictates stereochemistry and planarity. |

| Tautomerism | Phenol-imine ⇌ Keto-amine equilibrium in derivatives. | Responsible for solvatochromism and unique spectral properties. |

Coordination Chemistry of 6 Bromo 2 Hydroxy 1 Naphthaldehyde and Its Derivatives

Ligand Design Principles and Coordination Modes

The foundation of the rich coordination chemistry of 6-bromo-2-hydroxy-1-naphthaldehyde lies in the strategic design of its Schiff base derivatives. These ligands are typically synthesized through the condensation reaction of the aldehyde group of this compound with the primary amine group of various molecules. ijmsdr.orgresearchgate.net This modular approach allows for the systematic tuning of the ligand's steric and electronic properties, which in turn influences the coordination geometry and reactivity of the resulting metal complexes.

Chelation via Phenolic Oxygen and Azomethine Nitrogen in Schiff Bases

A fundamental coordination mode of Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) involves chelation through the phenolic oxygen and the azomethine nitrogen. researchgate.netnih.gov The deprotonation of the hydroxyl group provides an anionic oxygen donor, while the imine nitrogen acts as a neutral donor. This O,N-donor set forms a stable six-membered chelate ring with a metal ion. The formation of this chelate ring is a key driving force for complex formation and contributes significantly to the stability of the resulting metal complexes. tandfonline.com In many instances, two such bidentate Schiff base ligands coordinate to a single metal center, satisfying its coordination sphere. nih.govnih.gov

Multidentate Ligand Architectures

The versatility of this compound extends to the formation of multidentate ligands. By reacting the naphthaldehyde with diamines or other polyamines, tetradentate N₂O₂ donor ligands can be synthesized. nih.govrsc.org These ligands are capable of encapsulating a metal ion in a highly pre-organized fashion, often leading to square planar or octahedral geometries. For example, the condensation of two equivalents of this compound with a diamine like o-phenylenediamine (B120857) results in a tetradentate ligand that can coordinate to a metal ion through two phenolic oxygens and two imine nitrogens. nih.gov This approach allows for the synthesis of well-defined, mononuclear complexes. Further complexity can be introduced by using amines with additional donor functionalities, leading to ligands with higher denticity.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Schiff bases derived from this compound is typically achieved by reacting the pre-formed ligand with a suitable metal salt in an appropriate solvent. ijmsdr.org In some cases, an in situ method is employed where the aldehyde, amine, and metal salt are reacted together in a single pot. bibliomed.org The resulting complexes are then characterized by a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction, to elucidate their structure and bonding.

Complexes with Transition Metals (e.g., Cu(II), Ni(II), Co(II/III), Fe(III), Zn(II), Mn(III), Pt(IV), V(IV), Cd(II), Hg(II))

Schiff bases of this compound form stable complexes with a wide range of transition metals.

| Metal Ion | Typical Coordination Geometry | Representative Complex Type |

| Cu(II) | Square planar, Distorted square pyramidal | [Cu(L)₂], [Cu(L')] |

| Ni(II) | Square planar, Tetrahedral, Octahedral | [Ni(L)₂], [Ni(L')(H₂O)₂] |

| Co(II/III) | Tetrahedral, Octahedral | [Co(L)₂], [Co(L')(H₂O)₂] |

| Fe(III) | Octahedral | [Fe(L)Cl₂]Cl |

| Zn(II) | Tetrahedral, Distorted square pyramidal | [Zn(L)₂], [Zn(L')] |

| Mn(III) | Octahedral | [Mn(L)₂(H₂O)₂] |

| Pt(IV) | Octahedral | Information not widely available |

| V(IV) | Square pyramidal | [VO(L)₂] |

| Cd(II) | Tetrahedral | [Cd(L)₂] |

| Hg(II) | Information not widely available | Information not widely available |

| L represents a bidentate Schiff base ligand; L' represents a tetradentate Schiff base ligand. This table is a summary of commonly observed geometries and may not be exhaustive. |

The specific geometry adopted by the metal complex is influenced by the nature of the metal ion, the steric and electronic properties of the Schiff base ligand, and the presence of any coordinating solvent molecules or counter-ions. researchgate.net For instance, with the same ligand, Ni(II) can form both square planar and tetrahedral complexes. researchgate.net

Geometrical and Electronic Structures of Metal Complexes

The geometrical and electronic structures of metal complexes derived from this compound Schiff bases are intimately linked. The coordination geometry around the metal center is a key determinant of the d-orbital splitting and, consequently, the electronic properties of the complex.

Commonly observed geometries include:

Tetrahedral: Often seen for d¹⁰ ions like Zn(II) and Cd(II), as well as for some Co(II) complexes. researchgate.netiosrjournals.org

Square Planar: Frequently observed for d⁸ ions such as Ni(II) and Cu(II). researchgate.netnih.gov

Octahedral: Common for a variety of transition metals, including Co(II), Ni(II), and Fe(III), often achieved through the coordination of two tridentate ligands or one tetradentate ligand and two monodentate ligands (e.g., water). science.gov

Square Pyramidal: This geometry is characteristic of oxovanadium(IV) complexes and can also be found in some Cu(II) and Zn(II) complexes. rsc.org

The electronic spectra of these complexes provide valuable insights into their electronic structure. The spectra typically exhibit intense bands in the UV region corresponding to π→π* transitions within the aromatic rings of the ligand. iosrjournals.org Lower energy bands in the visible region are often assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions. The positions and intensities of these d-d transitions are diagnostic of the coordination geometry around the metal ion. For example, the electronic spectra can be used to distinguish between square planar and tetrahedral Ni(II) complexes.

The magnetic properties of the complexes are also dictated by their electronic structure. For instance, Cu(II) complexes are typically paramagnetic with one unpaired electron, while Zn(II) and Cd(II) complexes are diamagnetic. iosrjournals.org The magnetic moments of Co(II) and Ni(II) complexes can be indicative of their coordination environment.

Common Coordination Geometries (e.g., Octahedral, Tetrahedral, Square Planar)

Metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde and its bromo-substituted analogues exhibit several common coordination geometries.

Octahedral Geometry: This is a frequently observed coordination geometry, particularly for transition metal ions like Ni(II), Mn(II), and Co(II). For instance, a Ni(II) complex with a Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde and a substituted aminopyrazole adopts a six-coordinate octahedral geometry. nih.gov In this arrangement, the nickel ion is typically coordinated to two tridentate Schiff base ligands or a combination of the Schiff base and other ancillary ligands like water or solvent molecules. Similarly, manganese and cobalt complexes with Schiff bases derived from o-phenylenediamine and 2-hydroxy-1-naphthaldehyde are reported to have octahedral structures. researchpublish.com In some cases, the Schiff base acts as a tetradentate ligand, coordinating to the metal ion through two nitrogen and two oxygen atoms, with the remaining two coordination sites occupied by other ligands to complete the octahedral sphere. nih.gov

Tetrahedral Geometry: A distorted tetrahedral geometry is also observed, especially in complexes of Co(II) and Zn(II). nih.gov For example, a cobalt(II) complex with a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-aminobenzothiazole (B30445) displays an irregular tetrahedral coordination. nih.gov Similarly, a zinc(II) complex with a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde and nicotinohydrazide adopts a slightly distorted tetrahedral geometry. nih.gov The preference for a tetrahedral arrangement is often influenced by the steric bulk of the ligands and the electronic configuration of the d¹⁰ Zn(II) ion, which does not have a crystal field stabilization energy preference for a specific geometry.

Square Planar Geometry: Copper(II) complexes, with their d⁹ electronic configuration, often exhibit a square planar or a distorted square planar geometry. A Cu(II) complex with a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-aminobenzothiazole shows an irregular square planar coordination. nih.gov This geometry is also common for Ni(II) complexes, particularly with tetradentate Schiff base ligands that enforce a planar arrangement of the donor atoms around the metal center.

Distorted Square-Pyramidal Geometry: In some instances, a five-coordinate distorted square-pyramidal geometry is adopted. This is seen in Cu(II) and Ni(II) complexes where the metal ion is coordinated to a tetradentate Schiff base ligand in the basal plane and an additional ligand, such as a solvent molecule, in the axial position. nih.govsigmaaldrich.com

Table 1: Coordination Geometries of Metal Complexes with 2-Hydroxy-1-naphthaldehyde Derivatives

| Metal Ion | Ligand System | Coordination Geometry | Reference |

| Ni(II) | Schiff base of 2-hydroxy-1-naphthaldehyde and 5-aminopyrazole | Octahedral | nih.gov |

| Co(II) | Schiff base of 2-hydroxy-1-naphthaldehyde and 2-aminobenzothiazole | Irregular Tetrahedral | nih.gov |

| Cu(II) | Schiff base of 2-hydroxy-1-naphthaldehyde and 2-aminobenzothiazole | Irregular Square Planar | nih.gov |

| Zn(II) | Schiff base of 5-bromo-2-hydroxybenzaldehyde and nicotinohydrazide | Distorted Tetrahedral | nih.gov |

| Cu(II) | Schiff base of 2-hydroxy-4-methoxybenzaldehyde | Distorted Octahedral | sigmaaldrich.com |

| Ni(II) | Schiff base of pyridoxal (B1214274) and N,N-bis[3-aminopropyl]methylamine | Intermediate between square-pyramidal and trigonal-bipyramidal | nih.gov |

Influence of Ligand Field on Metal Ion Properties

The electronic properties and, consequently, the magnetic and spectroscopic properties of the metal ions are significantly influenced by the ligand field created by the coordinating atoms of the this compound Schiff base derivatives. The arrangement and nature of the donor atoms (typically N and O) around the central metal ion cause the d-orbitals of the metal to split into different energy levels.

The magnitude of this splitting, known as the ligand field splitting energy (Δ), depends on the geometry of the complex and the nature of the ligands. For instance, in an octahedral field, the d-orbitals split into two sets, t₂g and eg. The energy difference between these sets determines whether the complex will be high-spin or low-spin, which in turn affects its magnetic moment. For example, magnetic susceptibility measurements of manganese(II) and cobalt(II) complexes with Schiff bases derived from o-phenylenediamine and 2-hydroxy-1-naphthaldehyde indicate that they are paramagnetic, with the specific magnetic moment values providing insights into their electronic structure and geometry. researchpublish.com

The ligand field also dictates the electronic transitions that can occur, which are observed in the UV-Visible spectra of the complexes. The position and intensity of the d-d transition bands provide valuable information about the coordination geometry and the strength of the ligand field. For example, the electronic spectrum of a manganese(II) complex with a Schiff base derived from 2-hydroxy-1-naphthaldehyde shows absorption bands that are assigned to specific electronic transitions, which are consistent with a square pyramidal or octahedral structure.

Supramolecular Assembly and Intermolecular Interactions in Metal Complexes

The solid-state structures of metal complexes of this compound and its derivatives are often stabilized by a variety of non-covalent interactions, leading to the formation of extended supramolecular architectures.

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the crystal packing of these complexes. The presence of hydroxyl groups in the ligand, as well as coordinated water molecules or other protic solvents, facilitates the formation of extensive hydrogen bonding networks. These interactions can occur between different complex molecules or between the complex and solvent molecules of crystallization. For instance, in a cocrystal of aquachloridobis(1,10-phenanthroline)cobalt(II) chloride, the crystal structure is networked by H₂O···H₂O, H₂O···Cl⁻, and H₂O···Cl hydrogen bonds, which interconnect the different units of the cobalt complexes. nih.gov Similar interactions are expected in the complexes of this compound, where the phenolic oxygen or coordinated water molecules can act as hydrogen bond donors or acceptors.

Pi-Stacking Interactions

The aromatic naphthalene (B1677914) rings of the this compound ligand provide ideal platforms for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent aromatic rings align, contribute significantly to the stabilization of the crystal lattice. In the solid state, discrete molecules of a Schiff base derived from 2-hydroxy-1-naphthaldehyde are reported to be π-stacked. nih.gov Similarly, in a copper(II) complex with a Schiff base derived from vitamin B6, supramolecular one-dimensional chain structures are stabilized by π-π stacking interactions. nih.gov These interactions are crucial in directing the self-assembly of the complexes into higher-order structures.

Formation of 1D Chains and Higher-Order Structures

The interplay of coordination bonds and intermolecular forces like hydrogen bonding and π-π stacking can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, and even three-dimensional (3D) networks. For example, isostructural Cu(II) and Co(II) complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde form 1D chains through weak C–H···O interactions. nih.gov Zinc(II) and cadmium(II) coordination polymers with a Schiff base ligand have been shown to form 1D chains, which can further assemble into more complex structures. nih.gov The directionality and strength of these non-covalent interactions are key factors in determining the final supramolecular architecture of the metal complexes.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 6-Bromo-2-hydroxy-1-naphthaldehyde, offering detailed information about the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) is instrumental in confirming the compound's structure and studying the tautomeric equilibrium between the enol-imine and keto-enamine forms. In solution, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) can exist in equilibrium between these two forms. However, ¹H NMR studies have indicated that in weakly polar solvents like deuterochloroform, the enol-imine form is favored. researchgate.net

The ¹H NMR spectrum of the related 2-hydroxy-1-naphthaldehyde shows characteristic signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons of the naphthalene (B1677914) ring. researchgate.net For this compound, the presence of the bromine atom at the C6 position influences the chemical shifts of the aromatic protons, providing a unique fingerprint for the molecule. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent. The aldehydic proton gives a sharp singlet at a downfield chemical shift.

Interactive Data Table: ¹H NMR Chemical Shifts for Related Naphthaldehyde Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1-Naphthaldehyde | DMSO-d6 | 9.27–9.19 (m, 2H), 8.18 (d, J = 7.0 Hz, 1H), 8.12 (d, J = 8.1 Hz, 1H), 8.04 (d, J = 7.9 Hz, 1H), 7.70–7.59 (m, 3H) rsc.org |

| 2-Hydroxy-1-naphthaldehyde | - | (Data not explicitly available in provided search results) |

| 6-Bromo-2-naphthol (B32079) | - | (¹H NMR data available but specific shifts not detailed in search results) nih.govchemicalbook.com |

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon atom in the naphthalene ring system, as well as the carbonyl carbon of the aldehyde group.

The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group significantly influences the chemical shifts of the aromatic carbons. The carbonyl carbon signal appears at a characteristic downfield position. The chemical shifts of methoxy (B1213986) carbons in related phenolic compounds have been shown to be strongly dependent on their atomic environment, which can aid in structural elucidation. researchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts for Related Naphthaldehyde Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1-Naphthaldehyde | DMSO-d6 | 194.1, 136.6, 135.1, 133.2, 130.8, 129.7, 128.9, 128.6, 126.8, 125.2, 124.1 rsc.org |

| 2-Bromo-6-methoxynaphthalene | CDCl₃ | (¹³C NMR data available but specific shifts not detailed in search results) spectrabase.com |

Two-dimensional (2D) NMR techniques are powerful tools for the complete and unambiguous assignment of the proton and carbon signals of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons on the naphthalene ring, aiding in their sequential assignment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC establishes one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the signals of the protonated carbons in the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). youtube.com This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the aldehyde group and the naphthalene ring. For instance, a correlation between the aldehydic proton and the C1 and C2 carbons of the naphthalene ring would be expected.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in this compound by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the O-H, C-H, C=O, and C=C bonds.

O-H Stretching : A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretching : Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. vscht.cz

C=O Stretching : A strong, sharp absorption band corresponding to the carbonyl group of the aldehyde is expected in the range of 1650-1690 cm⁻¹. The conjugation with the aromatic ring and the intramolecular hydrogen bonding with the adjacent hydroxyl group can shift this band to a lower frequency compared to a simple aliphatic aldehyde. libretexts.org

C=C Stretching : Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. vscht.cz

C-Br Stretching : The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

The FT-IR spectrum of the parent compound, 2-hydroxy-1-naphthaldehyde, has been reported and serves as a useful reference. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 vscht.cz |

| Aldehyde C=O | Stretching | 1650-1690 libretexts.org |

| Aromatic C=C | Stretching | 1450-1600 vscht.cz |

| C-Br | Stretching | < 700 |

While less commonly reported for this specific compound in the provided search results, Raman spectroscopy can provide complementary information to FT-IR. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the naphthalene ring and the C-Br bond would be expected to show strong signals in the Raman spectrum. For related compounds, Raman spectra have been utilized for structural characterization.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools for probing the electronic structure and photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in characterizing the electronic transitions within this compound and its complexes. The UV-Vis spectrum of a related compound, 2-hydroxy-6-nitro-1-naphthaldehyde, in acetonitrile (B52724) shows absorption bands at 295 nm and 340 nm. researchgate.net The addition of a base, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH), leads to the formation of the corresponding nitronaphtholate anion, which results in a strong absorption band at 450 nm. researchgate.net This significant shift is indicative of the change in the electronic structure upon deprotonation.

The complexation of naphthaldehydes with Lewis acids also markedly alters their UV-Vis spectra. For instance, the photoreaction of maleimides with alkenes can be directed towards different products depending on whether the reaction proceeds via energy transfer or Lewis acid photocatalysis. researchgate.net Studies on Schiff bases derived from 2-hydroxy-1-naphthaldehyde demonstrate that the coordination of metal ions can be monitored through changes in the UV-Vis spectra, confirming the formation of metal complexes. uobaghdad.edu.iqresearchgate.net For example, the reaction of 2-hydroxy-1-naphthaldehyde with various amines to form Schiff bases, and their subsequent complexation with metal ions like Cu(II) and Zn(II), have been characterized by UV-Vis spectroscopy. rsc.orgrsc.org

The study of 6-bromo-2-naphthol, a closely related precursor, shows that it can function as a photoacid catalyst. nsf.gov Upon irradiation with visible light, it exhibits enhanced excited-state acidity, a property that can be studied using UV-Vis spectroscopy to monitor the associated electronic changes. nsf.gov

Table 1: UV-Vis Absorption Data for Naphthaldehyde Derivatives

| Compound | Solvent | λmax (nm) | Conditions | Reference |

|---|---|---|---|---|

| 2-hydroxy-6-nitro-1-naphthaldehyde | Acetonitrile | 295, 340 | --- | researchgate.net |

Fluorescence spectroscopy provides valuable information about the photophysical properties of this compound and its derivatives. A notable application is in the development of fluorescent probes. For example, a mitochondrial-targeted pH fluorescent probe was synthesized from 6-hydroxy-2-naphthaldehyde (B1303687). nih.gov This probe exhibits pH-dependent fluorescence, making it useful for imaging pH fluctuations within mitochondria. nih.gov A significant feature of this probe is its large Stokes shift of 196 nm, which is advantageous as it minimizes interference from the excitation light. nih.gov

The phenomenon of "turn-on" fluorescence is a key mechanism in the design of fluorescent sensors. While specific "turn-on" fluorescence mechanisms for this compound are not extensively detailed in the provided results, the principles are demonstrated in related systems. For instance, the interaction of a fluorophore with an analyte can restrict intramolecular rotation or inhibit photoinduced electron transfer (PET), leading to an enhancement of fluorescence intensity.

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical technique for the confirmation of molecular formulas and the elucidation of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound and its derivatives. The molecular formula of this compound is C₁₁H₇BrO₂. nih.gov Its monoisotopic mass is calculated to be 249.96294 Da. nih.govuni.lu HRMS provides experimental mass values with high precision, allowing for unambiguous confirmation of the molecular formula by comparing the measured mass to the calculated mass. The predicted collision cross section values for various adducts of 6-bromo-2-hydroxynaphthalene-1-carbaldehyde have also been calculated. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 250.97022 | 143.6 |

| [M+Na]⁺ | 272.95216 | 156.8 |

| [M-H]⁻ | 248.95566 | 150.2 |

| [M+NH₄]⁺ | 267.99676 | 165.3 |

| [M+K]⁺ | 288.92610 | 144.9 |

| [M+H-H₂O]⁺ | 232.96020 | 144.2 |

Data sourced from computational predictions. uni.lu

The analysis of fragmentation patterns in mass spectrometry provides structural information about the molecule. For aldehydes, characteristic fragmentation includes the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org Aromatic compounds, like the naphthalene core of the title compound, tend to show a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific X-ray diffraction data for this compound was not found in the search results, studies on closely related Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde provide valuable insights into the structural possibilities. rsc.orgrsc.org

For example, the crystal structure of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-aminobiphenyl (B1664054) revealed a non-planar molecule existing in the keto-amino tautomeric form. rsc.orgresearchgate.net In the solid state, these molecules were found to be π-stacked. rsc.org Coordination complexes of such Schiff bases with copper(II) and cobalt(II) have been shown to adopt irregular square planar and irregular tetrahedral geometries, respectively. rsc.orgresearchgate.net Furthermore, X-ray studies on Cu(II) and Zn(II) complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde have revealed distorted square-pyramidal or distorted tetrahedral geometries around the metal center, inducing chirality. rsc.org

Computational and Theoretical Chemistry Studies

Intermolecular Interaction Analysis

Energy Decomposition Analysis

Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the total interaction energy between molecular fragments into physically meaningful components. This analysis helps in understanding the nature of chemical bonds and intermolecular interactions. The primary components of interaction energy (ΔE_int) are typically categorized as electrostatic (ΔE_elstat), Pauli repulsion (ΔE_Pauli), orbital (ΔE_orb), and dispersion (ΔE_disp) energies.

The general equation for EDA is:

ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp

For a hypothetical EDA of 6-Bromo-2-hydroxy-1-naphthaldehyde, one could analyze the intramolecular interactions, such as the hydrogen bond between the hydroxyl and aldehyde groups, by fragmenting the molecule and calculating the energy components between these fragments. The electrostatic component would quantify the attraction between the positively polarized hydrogen and the negatively polarized oxygen. The orbital interaction term would describe the stabilizing effect of the overlap between the orbitals of the hydrogen and the oxygen atoms.

A representative, though hypothetical, EDA for the intramolecular hydrogen bond in this compound is presented in the table below to illustrate the concept. The values are for illustrative purposes and are based on typical values for similar interactions.

Table 1: Hypothetical Energy Decomposition Analysis for the Intramolecular Hydrogen Bond in this compound

| Energy Component | Hypothetical Value (kcal/mol) | Description |

| Interaction Energy (ΔE_int) | -15.0 | The total stabilizing energy of the interaction. |

| Electrostatic (ΔE_elstat) | -25.0 | Strong attractive force between the polarized H and O atoms. |

| Pauli Repulsion (ΔE_Pauli) | +20.0 | Destabilizing repulsion between the electron clouds. |

| Orbital Interaction (ΔE_orb) | -8.0 | Stabilization from the overlap of molecular orbitals. |

| Dispersion (ΔE_disp) | -2.0 | Weak van der Waals forces. |

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions.

Computational studies on Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) provide valuable insights into the electronic properties that would be analogous to this compound. For example, a study on two Schiff base derivatives of 2-hydroxy-1-naphthaldehyde, referred to as DSPIN and ACPIN, involved Frontier Molecular Orbital (FMO) analysis. ajchem-a.comnih.govrsc.org The HOMO and LUMO energies, along with the HOMO-LUMO gap, were calculated using Density Functional Theory (DFT). ajchem-a.comnih.govrsc.org

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to be involved in electron donation and acceptance, respectively.

In the case of 2-hydroxy-1-naphthaldehyde derivatives, the HOMO is typically localized over the naphthalene (B1677914) ring and the hydroxyl group, while the LUMO is often distributed over the aldehyde or imine group and the aromatic system. The introduction of a bromine atom at the 6-position in this compound would be expected to influence the energies of these frontier orbitals due to its electron-withdrawing and steric effects.

The following table presents the calculated HOMO, LUMO, and HOMO-LUMO gap energies for the two Schiff base derivatives of 2-hydroxy-1-naphthaldehyde, DSPIN and ACPIN, which serve as relevant examples. ajchem-a.comnih.govrsc.org

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Schiff Base Derivatives of 2-hydroxy-1-naphthaldehyde

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| DSPIN | -5.98 | -2.15 | 3.83 |

| ACPIN | -6.13 | -2.15 | 3.98 |

Data sourced from a computational study on related Schiff base derivatives. ajchem-a.comnih.govrsc.org

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions, including the formation and subsequent reactions of this compound.

One of the primary synthetic routes to 2-hydroxy-1-naphthaldehyde is the Reimer-Tiemann reaction. byjus.com This reaction involves the ortho-formylation of a phenol (B47542) or naphthol in the presence of chloroform (B151607) and a strong base. byjus.com A theoretical investigation of this reaction for 2-naphthol (B1666908) would provide a detailed pathway for the formation of 2-hydroxy-1-naphthaldehyde. The mechanism involves the generation of dichlorocarbene (B158193) (:CCl₂) as the key reactive intermediate. byjus.com This electrophilic species then attacks the electron-rich naphthoxide ring, followed by hydrolysis to yield the aldehyde. The regioselectivity of the formylation (i.e., addition to the 1-position) can be rationalized through computational analysis of the transition states for attack at different positions of the naphthol ring.

The reaction of 2-hydroxy-1-naphthaldehyde with morpholine (B109124) has been shown to yield different products depending on the reaction atmosphere. rsc.org In the presence of air, 4-N-morpholino-1,2-naphthoquinone is formed, while in an inert argon atmosphere, 9H-dibenzo[a,j]-9-(2-hydroxynaphth-1-yl)xanthene is the product. rsc.org Computational studies could model the reaction pathways for both transformations, identifying the key intermediates and transition states. For the formation of the quinone, the mechanism would likely involve an initial nucleophilic attack of morpholine on the aldehyde, followed by oxidation. For the xanthene derivative, a more complex pathway involving the reaction of multiple molecules of the starting aldehyde would need to be investigated theoretically.

These theoretical investigations provide a molecular-level understanding of the reaction energetics and the factors that control the product distribution, which is invaluable for optimizing reaction conditions and designing new synthetic routes.

Applications in Chemical Research and Advanced Materials Science

Role as a Versatile Synthetic Building Block in Organic Synthesis

6-Bromo-2-hydroxy-1-naphthaldehyde is recognized primarily as a versatile synthetic building block in organic chemistry. sigmaaldrich.com Its utility stems from the distinct reactivity of its three functional groups. The aldehyde group readily participates in reactions such as condensation, Wittig reactions, and reductions. The hydroxyl group, positioned ortho to the aldehyde, can engage in intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity, and can be alkylated or acylated. Crucially, the bromine atom at the 6-position serves as a key handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This allows for the strategic extension of the naphthalene (B1677914) core, enabling the synthesis of more complex, functionalized derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrO₂ nih.gov |

| Molecular Weight | 251.08 g/mol nih.gov |

| CAS Number | 53815-56-8 nih.gov |

| Appearance | Off-white to beige powder |

| IUPAC Name | 6-bromo-2-hydroxynaphthalene-1-carbaldehyde nih.gov |

This table is interactive. Click on the headers to sort.

Development of Novel Ligands and Their Coordination Complexes for Catalysis Research

The 2-hydroxy-1-naphthaldehyde (B42665) scaffold is a well-established precursor for the synthesis of Schiff base ligands. researchgate.netrsc.org These ligands are typically formed through the condensation reaction between the aldehyde group and a primary amine. The resulting imine, in conjunction with the adjacent hydroxyl group, creates a bidentate or polydentate coordination site capable of chelating to a wide variety of metal ions.

Consequently, this compound is a valuable starting material for designing novel Schiff base ligands. The presence of the bromo-substituent can influence the electronic properties of the ligand and the resulting metal complex, thereby tuning the catalytic activity, stability, and selectivity of the catalyst for applications in areas such as oxidation, reduction, and polymerization reactions. Schiff base complexes derived from related naphthaldehydes have shown utility in forming catalysts for various organic transformations. researchgate.net

Precursor in the Research and Design of Advanced Materials

The compound serves as a foundational molecule in the bottom-up synthesis of advanced organic materials, where its structural and electronic properties can be systematically modified.

In the field of organic electronics, brominated aromatic compounds are essential building blocks for synthesizing conjugated polymers and small molecules used in organic field-effect transistors (OFETs) and other devices. The bromine atom on this compound can be substituted via cross-coupling reactions to link the naphthalenic unit with other aromatic systems, extending the π-conjugation. The naphthalene core itself is a good electron-accommodating unit, and modifying it is a common strategy in the design of semiconducting materials. ossila.com The hydroxyl and aldehyde groups offer further points for modification to fine-tune solubility, morphology, and intermolecular interactions in the solid state.

The 2-hydroxy-1-naphthaldehyde framework is known to be a fluorescent chromophore. researchgate.net Its fluorescence often arises from a process known as Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group transfers to the aldehyde's oxygen atom in the excited state, leading to a large Stokes shift. The bromine atom at the 6-position is expected to significantly modulate these photophysical properties. Through the "heavy-atom effect," the bromine can enhance intersystem crossing from the singlet excited state to the triplet state, which could be exploited in the design of phosphorescent materials for Organic Light-Emitting Diodes (OLEDs) or photosensitizers.

Mechanistic Probes in Biochemical and Enzymatic Research

Derivatives of hydroxy-naphthaldehyde are utilized as fluorescent probes to study biological systems. nih.gov For instance, they can be designed to detect specific metal ions through chelation-enhanced fluorescence or to probe the hydrophobic binding pockets of proteins like serum albumin. nih.govresearchgate.net this compound can serve as a precursor to such probes. The bromo-substituent offers two distinct advantages: it can act as a heavy atom to facilitate the structure determination of a probe-protein complex using X-ray crystallography, and its presence alters the electronic landscape of the probe, potentially tuning its binding affinity and spectroscopic response to target analytes.

Photochemical Studies and Applications in Photophysics

The photochemistry of brominated naphthols is a subject of significant research interest. A study on the closely related compound, 6-bromo-2-naphthol (B32079), revealed that it functions as a photoacid catalyst upon irradiation with visible light. nsf.gov Photoacids become significantly more acidic in their electronic excited state. The research demonstrated that the S1 excited state pKa of 6-bromo-2-naphthol was lower (indicating increased acidity) compared to the parent 2-naphthol (B1666908). nsf.gov This enhanced acidity was attributed to the electronic influence of the bromine atom.

This finding suggests that this compound likely possesses similar photoacidic properties, potentially enhanced by the additional electron-withdrawing aldehyde group. The bromo-substitution is also noted for its tendency to promote intersystem crossing to long-lived triplet excited states, a property that is valuable in photochemistry. nsf.gov These characteristics make the compound a candidate for applications in light-driven chemical reactions and for fundamental studies in photophysics.

Table 2: Research Applications of the this compound Scaffold

| Application Area | Role of the Compound | Key Functional Groups Involved |

|---|---|---|

| Organic Synthesis | Versatile Building Block | Aldehyde, Hydroxyl, Bromo |

| Catalysis | Ligand Precursor | Aldehyde, Hydroxyl |

| Organic Semiconductors | Monomer for Conjugated Systems | Bromo, Naphthalene Core |

| Fluorescent Dyes | Modified Fluorophore | Hydroxyl, Aldehyde, Bromo |

| Biochemical Probes | Probe Backbone | Naphthalene Core, Bromo |

| Photophysics | Photoacid Candidate | Bromo, Hydroxyl, Naphthalene Core |

This table summarizes the potential and established roles discussed in the article.

Research into the Design Principles of Chemical Sensors

The compound this compound serves as a foundational scaffold for the design of sophisticated chemical sensors, particularly those operating on colorimetric and fluorescent principles. The inherent photophysical properties of the naphthaldehyde moiety, combined with the strategic placement of the hydroxyl, aldehyde, and bromo functional groups, allow for the rational design of chemosensors with high sensitivity and selectivity for a variety of analytes, most notably metal ions.

The fundamental design of these sensors typically involves the condensation of this compound with a primary amine to form a Schiff base. This reaction creates an imine (-C=N-) linkage, which, in conjunction with the adjacent hydroxyl group (-OH), forms an effective chelation site for metal ions. The naphthalene ring system acts as the signaling unit (fluorophore or chromophore).

The key design principles for chemical sensors based on this compound and its Schiff base derivatives revolve around several core concepts:

Signal Transduction: Upon binding of the analyte, a measurable change in the photophysical properties of the molecule occurs. This can be a visible color change (colorimetric sensing) or a change in fluorescence intensity (fluorescent sensing).

Modulation of Electronic Properties: The binding of a metal ion to the Schiff base ligand alters the electronic distribution within the molecule. This can lead to several photophysical phenomena that form the basis of the sensing mechanism.

Key Sensing Mechanisms: